molecular formula C21H23N3O2S B2532803 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 688336-20-1

2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2532803
CAS No.: 688336-20-1
M. Wt: 381.49
InChI Key: XLDXCLYRFMJWCN-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a unique hybrid structure. The molecule comprises three key moieties:

  • A 4-methoxyphenyl-substituted imidazole ring linked via a sulfanyl group.
  • An acetamide backbone connecting the imidazole to a 2,4,6-trimethylphenyl (mesityl) group.

The mesityl group contributes steric bulk, which may affect crystallization behavior and molecular packing. The sulfanyl bridge between the imidazole and acetamide could modulate conformational flexibility and electronic properties.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-11-15(2)20(16(3)12-14)23-19(25)13-27-21-22-9-10-24(21)17-5-7-18(26-4)8-6-17/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDXCLYRFMJWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions involving reagents such as ammonium acetate and aldehydes.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions using methoxybenzene and appropriate catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through nucleophilic substitution reactions, often using thiols and halogenated intermediates.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the methoxyphenyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated intermediates and nucleophiles such as thiols or amines in the presence of catalysts.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide. Research indicates that imidazole derivatives exhibit significant activity against various bacterial strains. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have explored its efficacy against different cancer cell lines:

  • Cell Line Studies : Research has demonstrated that imidazole-based compounds can inhibit the growth of cancer cells such as breast (MCF-7) and lung (A549) cancer cells .
  • Mechanisms : The anticancer effects are believed to stem from the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Antitubercular Activity

The compound also shows promise in the fight against tuberculosis:

  • In Vitro Testing : Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as new antitubercular agents .
  • Enzyme Inhibition : Active compounds were found to inhibit key enzymes necessary for mycobacterial survival, including isocitrate lyase and pantothenate synthetase .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemFindingsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition of bacterial growth
AnticancerMCF-7, A549Induced apoptosis; inhibited proliferation
AntitubercularMycobacterium tuberculosisInhibited key enzymes; potential new agent

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

a. Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Methoxy vs. 4-Nitro Substitution (): The compound 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (G856-1964) shares the same mesityl-acetamide core but replaces the methoxy group with a nitro substituent. The nitro group is strongly electron-withdrawing, which may reduce solubility in polar solvents compared to the methoxy analog.
  • Methyl vs. Chloro Substitution ():
    In N-(2,4,6-trimethylphenyl)acetamide derivatives (TMPA, TMPMA, TMPDMA), methyl substituents on the phenyl ring induce steric hindrance and electron-donating effects, leading to distinct crystallographic parameters. For example, TMPA (N-(2,4,6-trimethylphenyl)-acetamide) exhibits a planar acetamide linkage, while chloro-substituted analogs (e.g., TMPDCA) show elongated C–Cl bonds (1.76–1.79 Å) and distorted molecular geometries .

b. Role of the Mesityl Group
The 2,4,6-trimethylphenyl group is a common motif in agrochemicals (e.g., tralkoxydim in ) due to its steric bulk and hydrophobic character. In acetamides, this group disrupts π-π stacking interactions, favoring alternative packing modes such as van der Waals contacts or hydrogen bonding .

Heterocyclic Variations

a. Imidazole vs. Thiazole Derivatives ():
The compound 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide replaces the imidazole ring with a thiazole. Thiazoles are less basic than imidazoles due to the electronegative sulfur atom, which may reduce hydrogen-bonding capacity. Crystallographic studies show that the dichlorophenyl ring in this compound is twisted by 61.8° relative to the thiazole, a conformation likely influenced by steric and electronic effects . In contrast, the methoxyphenyl-imidazole in the target compound may adopt a different dihedral angle, affecting its supramolecular interactions.

b. Triazole Derivatives ():
Compounds like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide feature triazole rings instead of imidazoles. Triazoles exhibit stronger dipole moments and higher metabolic stability, making them common in pharmaceuticals. However, the sulfanyl linkage in the target compound could provide unique redox properties absent in triazole analogs .

Physicochemical and Structural Properties
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Methoxyphenyl, mesityl ~427.5 (estimated) Electron-donating methoxy group; steric mesityl group; sulfanyl linkage
G856-1964 () 4-Nitrophenyl, mesityl ~442.5 (estimated) Electron-withdrawing nitro group; increased polarity
TMPA () Methyl, mesityl 219.3 Planar acetamide; crystallizes in monoclinic system (P2₁/c)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 3,4-Dichlorophenyl, thiazole 303.2 Twisted conformation (61.8°); hydrogen-bonded dimers

Biological Activity

The compound 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the imidazole family, which is known for a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on existing research data.

  • Molecular Formula : C26H25N3O3S
  • Molecular Weight : 459.57 g/mol
  • LogP : 6.0976
  • Polar Surface Area : 49.944 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that derivatives of imidazole exhibit significant anticancer properties. For instance, the compound was tested against multiple cancer cell lines, including leukemia and solid tumors. The results indicated a low level of anticancer activity; however, certain leukemia cell lines showed increased sensitivity at concentrations around 10 µM .

Cancer Cell Line Sensitivity (10 µM)
LeukemiaModerate
Solid TumorsLow

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial effects. Studies have demonstrated that compounds similar to the one possess substantial antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole compounds has been explored through various in vitro models. These studies suggest that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Case Studies

  • Anticancer Screening : A study evaluated the compound's efficacy against a panel of cancer cell lines. The findings suggested that while the compound exhibited some activity against leukemia cells, further structural modifications could enhance its potency against other cancer types .
  • Antimicrobial Testing : Another research focused on the synthesis and testing of related imidazole compounds against bacterial strains. Results indicated that these compounds displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential as novel antimicrobial agents .
  • Inflammation Model : In vitro assays demonstrated that imidazole derivatives could significantly reduce TNF-alpha levels in activated macrophages, indicating their potential use in treating inflammatory diseases .

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